molecular formula C14H13BrN2OS B4694018 N-(4-bromophenyl)-N'-(4-hydroxy-2-methylphenyl)thiourea

N-(4-bromophenyl)-N'-(4-hydroxy-2-methylphenyl)thiourea

Cat. No. B4694018
M. Wt: 337.24 g/mol
InChI Key: OJVCSAHCJUKYQV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(4-hydroxy-2-methylphenyl)thiourea, commonly known as BPTU, is a chemical compound that has been extensively studied for its various biological and pharmacological properties. BPTU is a thiourea derivative that has been synthesized and evaluated for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of BPTU is not yet fully understood. However, it is believed to act through the inhibition of certain enzymes and pathways involved in the inflammatory response. BPTU has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
BPTU has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells and tissues. BPTU has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BPTU in laboratory experiments is its ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one of the limitations of using BPTU is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of BPTU. It could be further evaluated for its potential use as an anti-inflammatory agent, as well as for its antioxidant and antimicrobial properties. BPTU could also be studied for its potential use as a diagnostic tool for detecting certain diseases. Additionally, further research could be conducted to better understand the mechanism of action of BPTU and its effects on various biological pathways.

Scientific Research Applications

BPTU has been used in various scientific research studies due to its unique properties. It has been studied for its potential applications as an anti-inflammatory agent, as well as for its antioxidant and antimicrobial properties. BPTU has also been evaluated for its potential use as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-hydroxy-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-9-8-12(18)6-7-13(9)17-14(19)16-11-4-2-10(15)3-5-11/h2-8,18H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVCSAHCJUKYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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